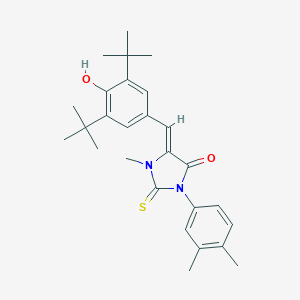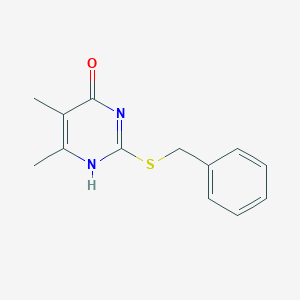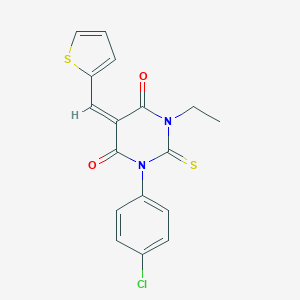
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as IPP, is a synthetic compound that belongs to the class of pyrazolone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokines and enzymes, such as COX-2, and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress and inflammation. Additionally, 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is its high potency and selectivity for the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in inflammation and immune response. Additionally, 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. One limitation of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more efficient synthesis methods for 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, which could increase its availability for research and development. Another area of interest is the investigation of the potential of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the potential of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one as an anti-tumor agent warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more water-soluble derivatives of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one could increase its potential for in vivo use.
合成方法
The synthesis of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction between 4-isopropyl-2-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with phenylhydrazine and propyl bromide to yield 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. This method has been optimized to produce high yields of pure 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one with minimal side reactions.
科学研究应用
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, in vitro and in vivo. 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has also been investigated for its potential as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to protect neurons from oxidative stress and inflammation.
属性
分子式 |
C24H28N2O2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C24H28N2O2/c1-6-10-22-21(24(27)26(25-22)19-11-8-7-9-12-19)15-18-14-20(16(2)3)23(28-5)13-17(18)4/h7-9,11-16H,6,10H2,1-5H3/b21-15- |
InChI 键 |
SBTXNBHQOVASQA-QNGOZBTKSA-N |
手性 SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
规范 SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)


![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)